REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+]([O-])=O)=[C:6]([CH:11](C2C=CC=CC=2)[OH:12])[C:7]=1[N+:8]([O-:10])=[O:9].ClC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(C(C2C=CC=CC=2)O)C=1.[CH3:43][NH:44][CH3:45]>CO>[CH3:43][N:44]([CH3:45])[C:4]1[CH:3]=[CH:2][C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH2:11][OH:12])[CH:5]=1
|
Name
|
(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1[N+](=O)[O-])C(O)C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
(5-chloro-2,4-dinitro-phenyl)-phenyl-methanol
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)C(O)C1=CC=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated in a microwave reactor
|
Type
|
CUSTOM
|
Details
|
(CEM Focused Microwave™ Synthesis System Model Discover) at 50-55° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
The column was eluted with dichloromethane/ethanol (49:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=CC(=C(C1)CO)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |